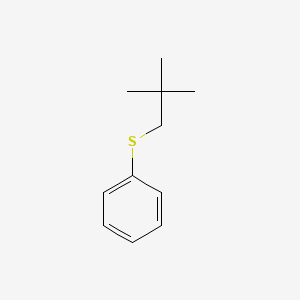

Sulfide, neopentyl phenyl

Description

Neopentyl phenyl sulfide (chemical formula: C₁₁H₁₆S) is an organosulfur compound featuring a neopentyl group (2,2-dimethylpropyl, (CH₃)₃CCH₂–) linked via a sulfur atom to a phenyl ring (C₆H₅–). This compound is characterized by its steric bulk due to the branched neopentyl moiety, which significantly influences its chemical reactivity and physical properties. It is synthesized via nucleophilic substitution reactions, such as the reaction of sodium sulfide with neopentyl bromide and benzenethiol .

Properties

CAS No. |

7210-80-2 |

|---|---|

Molecular Formula |

C11H16S |

Molecular Weight |

180.31 g/mol |

IUPAC Name |

2,2-dimethylpropylsulfanylbenzene |

InChI |

InChI=1S/C11H16S/c1-11(2,3)9-12-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

OGILWELMFMDAJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CSC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl phenylsulfide can be synthesized through the reaction of neopentyl bromide with sodium benzenethiolate. The reaction is typically carried out in a two-necked flask fitted with a reflux condenser, a gas-inlet, and a magnetic stirrer. The mixture is heated at 70°C with vigorous stirring under nitrogen for 3.5 hours. After cooling, the organic layer is separated, and the aqueous phase is extracted with diethyl ether. The combined organic phases are washed with aqueous sodium chloride and dried over calcium chloride. The solvent is then removed, and the residual oil is distilled to obtain neopentyl phenylsulfide .

Industrial Production Methods: While specific industrial production methods for neopentyl phenylsulfide are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Neopentyl phenylsulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: Neopentyl phenylsulfide can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and appropriate catalysts are employed for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Regeneration of the original sulfide.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Neopentyl phenylsulfide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: Neopentyl phenylsulfide is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of neopentyl phenylsulfide involves its interaction with various molecular targets. In nucleophilic substitution reactions, the sulfur atom acts as a nucleophile, attacking electrophilic centers. The steric hindrance provided by the neopentyl group influences the reaction kinetics and pathways. The compound’s unique structure allows it to participate in specific reactions that are not feasible for other sulfides .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between neopentyl phenyl sulfide and related sulfides:

Reactivity and Stability

- Steric Effects : The neopentyl group in neopentyl phenyl sulfide imposes significant steric hindrance, reducing nucleophilic substitution rates compared to less bulky analogs. For example, neopentyl chloride derivatives exhibit slower solvolysis than their linear or phenyl-substituted counterparts due to hindered access to the reactive center .

- Radical Stability : In radical reactions, the phenyl group in neopentyl phenyl sulfide can stabilize transition states via resonance, similar to neophyl chloride (7), which shows ninefold higher reactivity than neopentyl chloride (6) in reactions with Ph₂P⁻ ions .

- Electron Density: The sulfur atom in sulfides can act as a weak electron donor. However, the neopentyl group’s inductive electron-donating effects may slightly offset the phenyl ring’s electron-withdrawing nature, leading to unique reactivity in cross-coupling or oxidation reactions.

Key Research Findings

- Steric vs. Electronic Effects : The neopentyl group’s steric bulk dominates over electronic effects in determining reactivity. For example, neopentyl phenyl sulfide resists oxidation more effectively than diphenyl disulfide due to hindered access to the sulfur atom .

- Thermal Stability : Neopentyl phenyl sulfide’s decomposition temperature (~250°C) exceeds that of phenyl propyl sulfide (~180°C), making it suitable for high-temperature applications .

- Biological Activity: In medicinal chemistry, neopentyl groups balance potency and stability.

Biological Activity

Sulfide, neopentyl phenyl (also known as neopentyl phenylsulfide or 2,2-dimethylpropylsulfanylbenzene) is an organic compound with the molecular formula and a CAS number of 7210-80-2. This compound has garnered attention due to its potential biological activities, particularly in the fields of chemistry and medicine. This article explores the biological activity of neopentyl phenyl sulfide, including its synthesis, chemical properties, and relevant case studies.

Neopentyl phenyl sulfide is characterized by a unique structure that combines a neopentyl group with a phenyl ring linked by a sulfur atom. The compound's properties are summarized in the following table:

| Property | Description |

|---|---|

| CAS No. | 7210-80-2 |

| Molecular Formula | C11H16S |

| Molecular Weight | 180.31 g/mol |

| IUPAC Name | 2,2-dimethylpropylsulfanylbenzene |

| InChI Key | OGILWELMFMDAJR-UHFFFAOYSA-N |

Synthesis

Neopentyl phenyl sulfide can be synthesized through the reaction of neopentyl bromide with sodium benzenethiolate. The synthesis typically involves heating the reactants in a nitrogen atmosphere under reflux conditions for several hours. This method yields the desired sulfide compound with significant purity and yield.

Antibacterial Properties

Research indicates that neopentyl phenyl sulfide exhibits notable antibacterial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in medicinal chemistry as an antibacterial agent .

Insecticidal Activity

Insecticidal activity assessments have revealed that derivatives of neopentyl phenyl sulfide show promise as effective insecticides. For instance, compounds containing sulfide derivatives have demonstrated high lethality rates against pests such as Plutella xylostella and Aphis craccivora at low concentrations . The structure-activity relationship (SAR) analysis indicates that modifications in the compound's structure can enhance its insecticidal efficacy.

Case Studies

- Insecticidal Efficacy

-

Structure-Activity Relationship Analysis

- Research on novel meta-diamide compounds containing sulfide derivatives showed that specific modifications to the sulfur-containing structure significantly improved insecticidal activity compared to traditional compounds like Broflanilide . This emphasizes the potential of neopentyl phenyl sulfide in developing new insecticides.

The biological activity of neopentyl phenyl sulfide is attributed to its ability to interact with various molecular targets. The sulfur atom acts as a nucleophile in substitution reactions, allowing the compound to engage with electrophilic centers effectively. The steric hindrance provided by the neopentyl group influences both reaction kinetics and pathways, making it distinct from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.